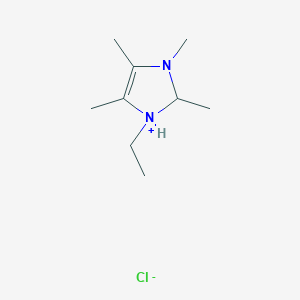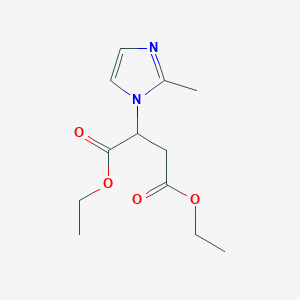
Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate is a chemical compound that features an imidazole ring, a common heterocyclic structure in organic chemistry Imidazoles are known for their versatility and are found in various biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include the use of continuous flow reactors and automated systems to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: N-oxides of the imidazole ring.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparaison Avec Des Composés Similaires
- 2-(1H-Imidazol-1-yl)ethanol
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
Comparison: Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate is unique due to its ester functional groups, which provide additional reactivity and potential for derivatization. Compared to other imidazole derivatives, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in both aqueous and organic environments .
Propriétés
Numéro CAS |
164223-26-1 |
|---|---|
Formule moléculaire |
C12H18N2O4 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
diethyl 2-(2-methylimidazol-1-yl)butanedioate |
InChI |
InChI=1S/C12H18N2O4/c1-4-17-11(15)8-10(12(16)18-5-2)14-7-6-13-9(14)3/h6-7,10H,4-5,8H2,1-3H3 |
Clé InChI |
QSDLQWUFBNMKDJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)N1C=CN=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol](/img/structure/B12560920.png)
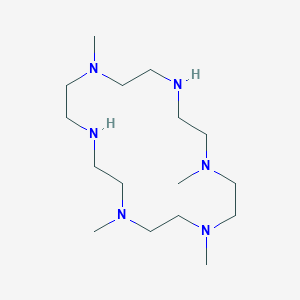
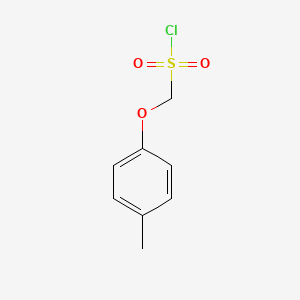

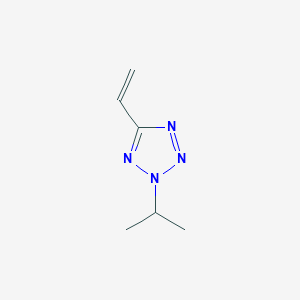
![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)
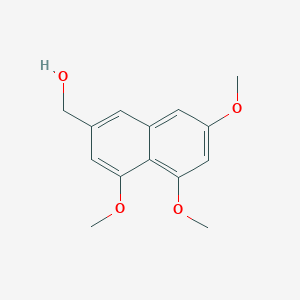

![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)
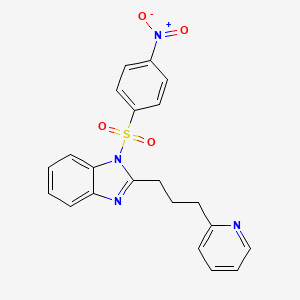
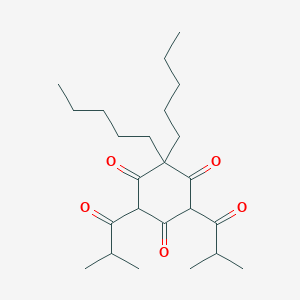
![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)
